molecular formula C18H18N4O2S B2830125 6-morpholin-4-yl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689766-27-6

6-morpholin-4-yl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2830125
CAS RN: 689766-27-6
M. Wt: 354.43
InChI Key: XWDWGHIUUHWGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-morpholin-4-yl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as MPSPQ, is a chemical compound that has gained attention due to its potential use in scientific research. This compound has a unique molecular structure that makes it a promising candidate for various research applications. In

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated the successful synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives through Buchwald–Hartwig amination, indicating potential in the development of anticancer activities (Nowak et al., 2014).
  • A novel series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles was synthesized, showing promising antimicrobial and antimycobacterial activities, though not significant antitumor activity on human tumor cell lines (Patel et al., 2013).

Biological Activities and Applications

  • The Hofmann reaction of o-(pyridin-2-yl)aryl amides has led to the construction of potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives, providing a platform for developing new superior photocatalysts (Gao et al., 2020).
  • A series of C-7 substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine have been synthesized, showing significant α-glucosidase inhibition potency, highlighting their potential as therapeutic agents for diabetes management (Ankireddy et al., 2018).
  • The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines have identified potent antimalarial drug leads, contributing to the quest for effective antimalarial therapies (Mizukawa et al., 2021).

Potential Therapeutic Implications

  • The interaction of a quinazoline derivative with manganese(II) has shown promising biological profiles, suggesting applications in DNA binding affinity, plasmid DNA cleavage ability, and antioxidative activities (Kakoulidou et al., 2021).
  • Kumada Cross Coupling Reaction was utilized for synthesizing quinazoline derivatives, which exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential as novel antibacterial agents (Ankireddy et al., 2019).

properties

IUPAC Name

6-morpholin-4-yl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17-15-11-14(21-7-9-24-10-8-21)4-5-16(15)20-18(25)22(17)12-13-3-1-2-6-19-13/h1-6,11H,7-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDWGHIUUHWGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-morpholin-4-yl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.